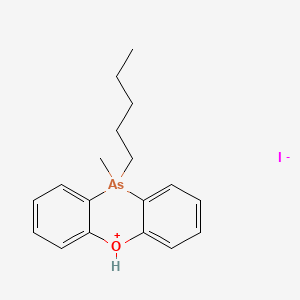
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring, a phenyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in the synthesis of dioxolane systems .
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
科学的研究の応用
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and as a solvent in chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
類似化合物との比較
Similar Compounds
- Methyl 3-(2-phenyl-1,3-dioxolan-2-yl)propanoate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 1,3-Dioxolan-2-one
Uniqueness
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to its combination of a dioxolane ring and a carbamate moiety, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other similar compounds .
特性
CAS番号 |
61405-74-1 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-7-15-13(16)19-12-6-4-5-11(10-12)14(2)17-8-9-18-14/h3-6,10H,1,7-9H2,2H3,(H,15,16) |
InChIキー |
DRABAXMUQJEFHM-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2=CC(=CC=C2)OC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
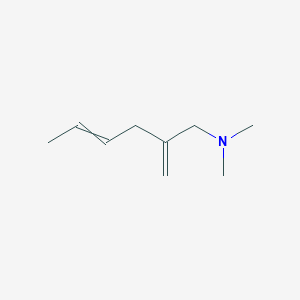

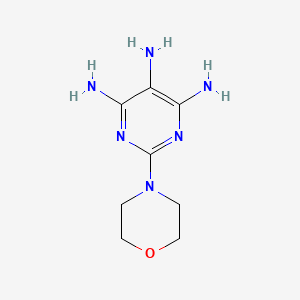
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
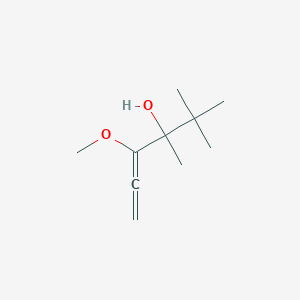
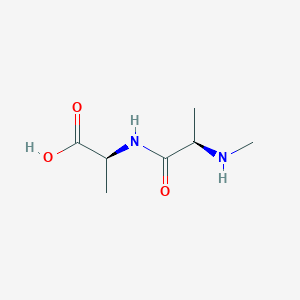

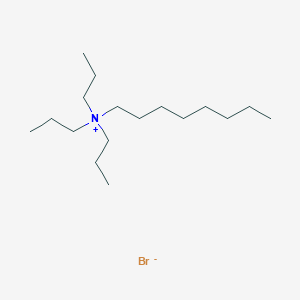
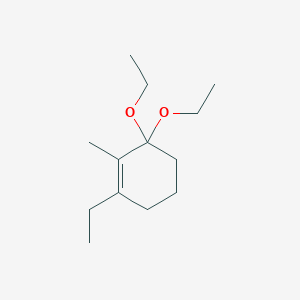
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
